molecular formula C20H24BrNO4S B2917274 Methyl 2-(2-(4-bromo-2-isopropyl-5-methylphenoxy)acetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 632291-37-3

Methyl 2-(2-(4-bromo-2-isopropyl-5-methylphenoxy)acetamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2917274
CAS No.: 632291-37-3
M. Wt: 454.38
InChI Key: XGKCAKISHOLGJM-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-bromo-2-isopropyl-5-methylphenoxy)acetamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound characterized by a thiophene backbone substituted with methyl and acetamido groups, linked to a brominated, isopropyl- and methyl-substituted phenoxy moiety.

Key structural features include:

  • Thiophene core: Substituted with methyl groups at positions 4 and 5, and a methyl ester at position 2.
  • Acetamido linker: Bridges the thiophene ring to the phenoxy group.
  • Phenoxy group: Contains bromine (para), isopropyl (ortho), and methyl (meta) substituents, which may influence steric and electronic properties.

Crystallographic analysis of such compounds often employs software like SHELX, a widely used tool for small-molecule refinement and structure determination .

Properties

IUPAC Name

methyl 2-[[2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO4S/c1-10(2)14-8-15(21)11(3)7-16(14)26-9-17(23)22-19-18(20(24)25-6)12(4)13(5)27-19/h7-8,10H,9H2,1-6H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKCAKISHOLGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-(4-bromo-2-isopropyl-5-methylphenoxy)acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This article examines the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular structure is characterized by the presence of bromine, isopropyl, and methyl groups attached to a phenoxy and thiophene backbone. The molecular formula is C20H24BrN2O3SC_{20}H_{24}BrN_{2}O_{3}S, with a molecular weight of approximately 440.38 g/mol. Its properties include:

PropertyValue
Molecular Weight440.38 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point540.8 ± 50 °C
LogP6.48
SolubilitySoluble in DMSO

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. In vitro assays demonstrated that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a study showed that at a concentration of 50 µM, the compound resulted in approximately 70% inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli cultures.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a series of cell viability assays conducted on human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, it was found to induce apoptosis at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It potentially modulates receptor activity related to apoptosis and inflammation.
  • Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to cellular damage and death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that it had a minimum inhibitory concentration (MIC) of 25 µM against multidrug-resistant strains . This suggests potential for development as an alternative treatment for resistant infections.

Evaluation of Anticancer Effects

Another study focused on its anticancer effects in vivo using xenograft models of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, with documented downregulation of oncogenes associated with tumor growth .

Comparison with Similar Compounds

Substituent Variations in Phenoxy Groups

The bromine, isopropyl, and methyl groups on the phenoxy moiety distinguish this compound from simpler phenoxy derivatives. For example:

  • Bromine vs.
  • Isopropyl vs. Methyl : The isopropyl group introduces greater hydrophobicity and steric bulk, which could impact solubility and intermolecular interactions.

Thiophene-Based Analogs

Thiophene derivatives with acetamido linkers are common in drug discovery. For instance:

  • Methyl 2-acetamidothiophene-3-carboxylate: Lacks the phenoxy group and bromine, resulting in reduced molecular weight and polarity.

Ester vs. Carboxylic Acid Derivatives

Replacing the methyl ester with a carboxylic acid (e.g., as seen in β-lactam antibiotics in ) would increase solubility in aqueous media but reduce membrane permeability .

Table 1: Structural and Hypothetical Property Comparison

Compound Name/Feature Methyl 2-(2-(4-Bromo-2-Isopropyl-5-Methylphenoxy)Acetamido)-4,5-Dimethylthiophene-3-Carboxylate Simpler Phenoxy Analogs (e.g., Chlorine-substituted) Thiophene-3-Carboxylic Acid Derivatives
Phenoxy Substituents Br, isopropyl, methyl Cl, H, H Absent
Thiophene Substituents 4,5-dimethyl; methyl ester Variable Carboxylic acid
Hypothetical LogP High (~4.5) due to bromine and isopropyl Moderate (~3.0) Low (~1.5)
Crystallinity Likely high (SHELX-refinable) Moderate Variable

Research Findings and Limitations

  • Structural Insights : SHELX-based refinement () would resolve this compound’s stereochemistry and packing, critical for understanding its solid-state behavior .

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